molecular formula C13H10FNO3 B6368188 Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate CAS No. 1262000-36-1

Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate

Cat. No.: B6368188
CAS No.: 1262000-36-1
M. Wt: 247.22 g/mol
InChI Key: KTDDVMMGILEKCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable reaction vessels, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypyridine moiety can yield quinone derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate involves its interaction with specific molecular targets. The hydroxypyridine moiety can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of the target, leading to various biological effects. The fluorine atom can also influence the compound’s reactivity and binding affinity by altering the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)8-4-5-9(10(14)7-8)12-11(16)3-2-6-15-12/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDDVMMGILEKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=C(C=CC=N2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683073
Record name Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-36-1
Record name Methyl 3-fluoro-4-(3-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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